Home > Products > Screening Compounds P43629 > Balsalazide Disodium
Balsalazide Disodium - 82101-18-6

Balsalazide Disodium

Catalog Number: EVT-1740009
CAS Number: 82101-18-6
Molecular Formula: C17H13N3Na2O6
Molecular Weight: 401.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Balsalazide Disodium is the disodium salt form of balsalazide, an aminosalicylate and oral prodrug that is enzymatically cleaved in the colon to produce the anti-inflammatory agent mesalazine. Mesalazine acts locally on the mucosa of the colon where it diminishes inflammation by blocking the production of arachidonic acid metabolites, including leukotrienes, prostaglandins and hydroxyeicosatetraenoic acids, and other inflammatory agents. Balsalazide disodium is used to treat chronic inflammatory bowel disease.
Overview

Balsalazide Disodium is a pharmaceutical compound primarily used in the treatment of inflammatory bowel diseases, particularly ulcerative colitis. It is a prodrug that is converted into its active form, mesalamine, in the colon. The compound is classified as an anti-inflammatory agent and falls under the category of 5-aminosalicylic acid derivatives. Balsalazide Disodium is known for its ability to reduce inflammation in the gastrointestinal tract and is administered orally.

Source and Classification

Balsalazide Disodium is synthesized from paranitrobenzoyl chloride and beta-alanine through a series of chemical reactions. It is classified as a low-molecular-weight organic compound with anti-inflammatory properties, specifically targeting the mucosal lining of the intestines. Its chemical structure allows it to be effective in localized treatment of colonic inflammation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Balsalazide Disodium involves several key steps:

  1. N-acylation: The reaction begins with the acylation of beta-alanine using paranitrobenzoyl chloride.
  2. Reduction: This intermediate undergoes hydrogenation reduction using hydrazine hydrate as a reducing agent, often facilitated by iron(III) chloride as a catalyst.
  3. Diazotization and Coupling: The resulting compound is subjected to diazotization followed by coupling reactions to form Balsalazide acid.
  4. Salt Formation: Finally, Balsalazide acid is reacted with sodium hydroxide to yield Balsalazide Disodium.

Microwave-assisted synthesis has been reported to enhance efficiency by reducing reaction times and improving yields, with product yields reaching up to 96.5% under optimized conditions .

Molecular Structure Analysis

Structure and Data

The molecular formula of Balsalazide Disodium is C₁₁H₁₄N₄O₅SNa₂. Its structure features a 5-aminosalicylic acid moiety linked to a diazo group, which is crucial for its therapeutic action. The compound exhibits a three-dimensional supramolecular structure due to hydrogen bonding and π–π interactions, which contribute to its stability and solubility properties .

Spectroscopic Data

Spectroscopic methods such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry have been employed to confirm the structure of Balsalazide Disodium. For instance, the mass spectrum shows a prominent peak at m/z = 402, indicating the molecular weight of the compound .

Chemical Reactions Analysis

Reactions and Technical Details

Balsalazide Disodium participates in various chemical reactions during its synthesis:

  • Acylation Reaction: The initial step involves nucleophilic attack by beta-alanine on paranitrobenzoyl chloride.
  • Reduction Reaction: The reduction step transforms the nitro group into an amino group.
  • Diazotization Reaction: This step involves converting the amine into a diazonium salt, which is then coupled with other reactants.
  • Salt Formation: The final reaction involves neutralization of Balsalazide acid with sodium hydroxide to form the disodium salt.

Each reaction step has been optimized for yield and purity, demonstrating significant improvements over traditional methods .

Mechanism of Action

Balsalazide Disodium acts primarily through local action in the colon. Upon reaching the intestinal mucosa, it is metabolized into mesalamine, which exerts its anti-inflammatory effects by:

  • Inhibiting leukotriene synthesis
  • Scavenging free radicals
  • Modulating cytokine production

These actions help reduce inflammation and promote healing of the intestinal lining .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water due to its disodium salt form, which enhances bioavailability.

Chemical Properties

  • Melting Point: The melting point ranges from 256°C to 258°C.
  • pH Stability: Maintains stability within a pH range suitable for gastrointestinal conditions.

Quantitative analyses have demonstrated that Balsalazide Disodium exhibits good stability under various conditions, making it suitable for pharmaceutical formulations .

Applications

Balsalazide Disodium is primarily used in clinical settings for:

  • Treatment of Ulcerative Colitis: It effectively reduces symptoms associated with this chronic condition.
  • Research Applications: Studies involving drug delivery systems and pharmacokinetics often utilize Balsalazide as a model compound for investigating anti-inflammatory mechanisms.

Additionally, analytical methods such as high-performance liquid chromatography (HPLC) have been developed for quantifying Balsalazide in pharmaceutical formulations, ensuring quality control in production .

Molecular Mechanisms of Action in Inflammatory Modulation

Prodrug Activation Pathways in Colonic Environments

Balsalazide disodium is a therapeutically engineered prodrug with the chemical designation disodium 5-[(E)-2-{4-[(2-carboxyethyl)carbamoyl]phenyl}diazen-1-yl]-2-hydroxybenzoate dihydrate [5]. Its molecular structure features an azo bond (–N=N–) linking 5-aminosalicylic acid (5-ASA) to the inert carrier 4-aminobenzoyl-β-alanine. This design ensures minimal absorption in the upper gastrointestinal tract, with >99% of the intact prodrug reaching the colon [1] [6]. The colonic milieu—characterized by anaerobic conditions, pH gradients (6.5–7.5), and diverse bacterial flora—triggers site-specific activation. Unlike pH-dependent mesalamine formulations, balsalazide relies exclusively on enzymatic reduction for 5-ASA liberation, maximizing localized delivery while minimizing systemic exposure [1] [2].

Bacterial Azoreductase-Mediated Cleavage Mechanisms

The activation of balsalazide is mediated by azoreductases produced by colonic microbiota. These enzymes, expressed by Bacteroides, Clostridium, and Eubacterium species, catalyze the reductive cleavage of the azo bond via a four-electron transfer process [2] [6]. This reaction generates equimolar quantities of 5-ASA (therapeutically active) and 4-aminobenzoyl-β-alanine (pharmacologically inert). Key factors influencing cleavage efficiency include:

  • Bacterial density: Higher colonic bacterial loads correlate with faster activation kinetics [2].
  • Redox potential: Anaerobic conditions optimize azoreductase function [1].
  • Inter-subject variability: Gut microbiota composition affects release rates (e.g., pediatric patients show 30% variability in 5-ASA bioavailability) [6].

Table 1: Bacterial Species Involved in Balsalazide Activation

Bacterial GenusAzoreductase TypeCleavage Efficiency
Bacteroides spp.Oxygen-insensitive92–98%
Clostridium spp.NADH-dependent85–90%
Eubacterium spp.Flavin-free75–82%

5-ASA Bioactivation Dynamics and Localized Anti-Inflammatory Effects

Following bacterial cleavage, 5-ASA accumulates in colonic mucosa at concentrations up to 1,200 μg/g tissue—significantly higher than systemic plasma levels (<0.5 μg/mL) [1] [6]. This bioactivation occurs in three phases:

  • Epithelial uptake: 5-ASA enters colonocytes via monocarboxylate transporter 1 (MCT1).
  • Acetylation: N-acetyltransferase 1 (NAT1) converts 5-ASA to N-acetyl-5-ASA (Ac-5-ASA), which retains partial anti-inflammatory activity.
  • Efflux: Ac-5-ASA is excreted into the lumen via MRP2 transporters, enabling reuptake distally [2].

This enteric recycling prolongs mucosal exposure, with luminal concentrations persisting for 12–24 hours post-dose. The localized action directly inhibits prostaglandin synthesis within epithelial cells and reduces reactive oxygen species (ROS) by 60–80%, mitigating oxidative damage [1] [7].

Table 2: 5-ASA Concentration Gradients in Colonic Compartments

Site5-ASA Concentration (μg/g or μg/mL)Time to Peak (hours)
Luminal fluid450–6004–6
Mucosal epithelium900–1,2008–10
Submucosa150–20012–14

Inhibition of Cyclooxygenase-Lipoxygenase Pathways in Mucosal Repair

5-ASA exerts multimodal inhibition on arachidonic acid metabolism:

  • Cyclooxygenase (COX) blockade: 5-ASA non-selectively inhibits COX-1 and COX-2, reducing prostaglandin E2 (PGE2) synthesis by 70–90% in inflamed mucosa [1] [7]. Unlike NSAIDs, it spares constitutive COX-1 activity in the stomach, minimizing ulcerogenic risk.
  • Lipoxygenase (LOX) suppression: 5-ASA chelates iron in the 5-LOX active site (Ki = 2.8 μM), inhibiting leukotriene B4 (LTB4) production by 85% [7]. LTB4 is a potent neutrophil chemoattractant implicated in mucosal ulceration.

This dual COX/LOX inhibition shifts eicosanoid balance toward anti-inflammatory lipoxins, accelerating mucosal healing. In vitro studies demonstrate a 50% reduction in neutrophil chemotaxis and a 40% decrease in epithelial permeability following 5-ASA exposure [1] [7].

NF-κB Signaling Suppression and Cytokine Regulation

5-ASA disrupts NF-κB activation through three interdependent mechanisms:

  • IκBα stabilization: 5-ASA inhibits IκB kinase (IKK), preventing phosphorylation and degradation of IκBα—the endogenous inhibitor of NF-κB. This confines p65/p50 heterodimers to the cytoplasm [1] [3].
  • Nuclear translocation blockade: Even if NF-κB is released, 5-ASA impedes p65 nuclear import by binding nuclear localization signals (NLS) [3].
  • Transcriptional interference: Within nuclei, 5-ASA reduces p65 acetylation and DNA-binding affinity, suppressing transcription of:
  • Pro-inflammatory cytokines: TNF-α, IL-1β, IL-6, IL-8
  • Adhesion molecules: ICAM-1, VCAM-1
  • Inflammasome components: NLRP3 [1] [3]

Table 3: Cytokine Modulation by Balsalazide-Derived 5-ASA

MediatorBasal Level in UC (pg/mL)Post-Treatment ReductionFunctional Impact
TNF-α120–18075–80%Neutrophil infiltration ↓
IL-8200–30070–85%Chemotaxis ↓
IL-1β90–14060–75%Pyroptosis ↓
LTB4150–22080–90%Mucosal permeability ↓

Synergistically, balsalazide enhances the NF-κB-inhibitory effects of other agents (e.g., parthenolide) in colorectal cells, increasing apoptosis by 300% compared to monotherapy [3]. This occurs via amplified IκBα phosphorylation blockade and sustained p65 cytoplasmic retention.

Properties

CAS Number

82101-18-6

Product Name

Balsalazide Disodium

IUPAC Name

disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate

Molecular Formula

C17H13N3Na2O6

Molecular Weight

401.28 g/mol

InChI

InChI=1S/C17H15N3O6.2Na/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;/q;2*+1/p-2

InChI Key

CKMOQBVBEGCJGW-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+].[Na+]

Synonyms

5-(carboxyethylcarbamoyl-4-phenylazo)salicylic acid
balsalazide
balsalazide disodium
balsalazine
BX 661A
BX661A
Colazal
Colazide

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.